molecular formula C12H17NO6 B14779760 (S)-4-(1-Aminoethyl)phenol (R)-2-hydroxysuccinate

(S)-4-(1-Aminoethyl)phenol (R)-2-hydroxysuccinate

Cat. No.: B14779760
M. Wt: 271.27 g/mol
InChI Key: DAXZTBVSSNGGTB-UHFFFAOYSA-N
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Description

(S)-4-(1-Aminoethyl)phenol ®-2-hydroxysuccinate is a chiral compound that consists of two distinct functional groups: an aminoethyl group attached to a phenol ring and a hydroxysuccinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(1-Aminoethyl)phenol typically involves the use of engineered transaminase polypeptides, which convert substrates like 3’-hydroxyacetophenone to (S)-4-(1-Aminoethyl)phenol with high enantiomeric excess and conversion rates . The reaction conditions often include the presence of specific cofactors and optimal pH and temperature settings to ensure maximum yield and purity.

Industrial Production Methods

Industrial production of (S)-4-(1-Aminoethyl)phenol ®-2-hydroxysuccinate may involve large-scale biocatalytic processes using genetically engineered microorganisms capable of expressing the necessary transaminase enzymes. These processes are designed to be cost-effective and environmentally friendly, minimizing the use of hazardous chemicals and reducing waste.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(1-Aminoethyl)phenol ®-2-hydroxysuccinate can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The aminoethyl group can be reduced to form primary amines.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include quinones, primary amines, and substituted phenols, each of which has its own set of applications in various fields.

Scientific Research Applications

(S)-4-(1-Aminoethyl)phenol ®-2-hydroxysuccinate has a wide range of scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-4-(1-Aminoethyl)phenol ®-2-hydroxysuccinate involves its interaction with specific molecular targets and pathways. The aminoethyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The phenol group can participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-(1-Aminoethyl)phenol
  • ®-2-(1-Aminoethyl)phenol

Uniqueness

(S)-4-(1-Aminoethyl)phenol ®-2-hydroxysuccinate is unique due to its specific stereochemistry and the presence of both aminoethyl and hydroxysuccinate groups. This combination of functional groups and chiral centers provides distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C12H17NO6

Molecular Weight

271.27 g/mol

IUPAC Name

4-(1-aminoethyl)phenol;2-hydroxybutanedioic acid

InChI

InChI=1S/C8H11NO.C4H6O5/c1-6(9)7-2-4-8(10)5-3-7;5-2(4(8)9)1-3(6)7/h2-6,10H,9H2,1H3;2,5H,1H2,(H,6,7)(H,8,9)

InChI Key

DAXZTBVSSNGGTB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)O)N.C(C(C(=O)O)O)C(=O)O

Origin of Product

United States

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